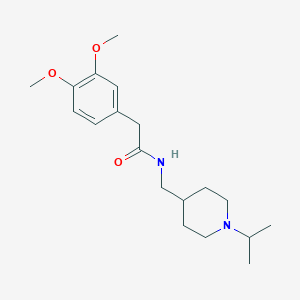![molecular formula C22H13ClF3NO B2843184 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-84-3](/img/structure/B2843184.png)
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the chlorophenoxy and trifluoromethyl groups.
4-Chloroquinoline: Contains a chlorine atom on the quinoline ring but lacks the phenyl and trifluoromethyl groups.
3-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the chlorophenoxy group.
Uniqueness
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the 4-chlorophenoxy and 3-(trifluoromethyl)phenyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
IUPAC Name |
2-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALLYPNYCDNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
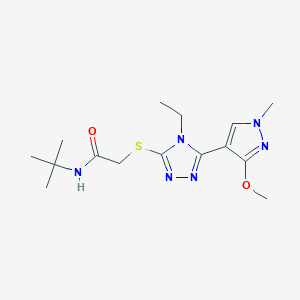
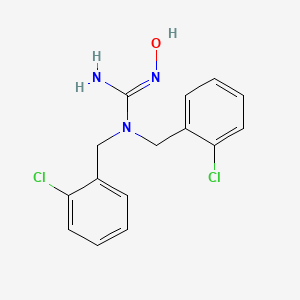
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
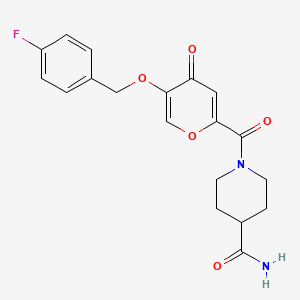
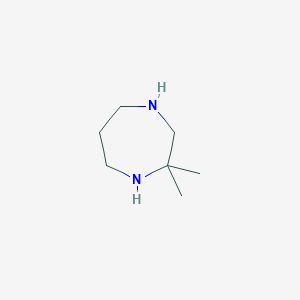
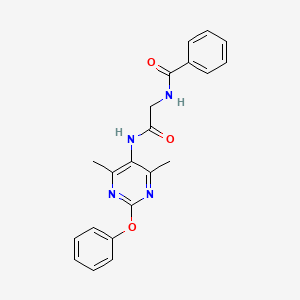
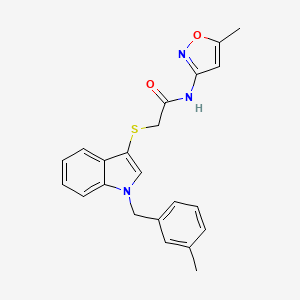

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
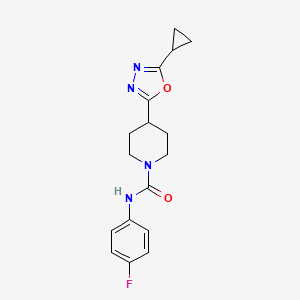
![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)
![methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2843120.png)
![N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2843121.png)
